Chloro(chloromethyl)dimethylsilane

Descripción general

Descripción

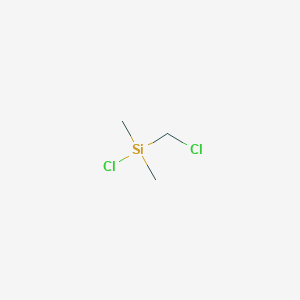

Chloro(chloromethyl)dimethylsilane, also known as (Chloromethyl)dimethylchlorosilane or CMDMCS, is a chemical compound with the linear formula ClCH2Si(CH3)2Cl . It has a molecular weight of 143.09 . This compound is an important intermediate for Alfa-series silane coupling agents and can also be used for the synthesis of pesticides .

Synthesis Analysis

The synthesis of Chloro(chloromethyl)dimethylsilane involves a reaction procedure where 1a (1.0 g, 6.7 mmol) reacts with allyltrimethylsilane (2.26 g, 20.0 mmol) in the presence of aluminum chloride (0.09 g, 0.67 mmol) at room temperature for 2.5 hours .Molecular Structure Analysis

The molecular structure of Chloro(chloromethyl)dimethylsilane can be represented by the SMILES string CSi(Cl)CCl . The InChI representation is 1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

Chloro(chloromethyl)dimethylsilane is used as a precursor in the production of silicones and as a crosslinking agent in the manufacturing of polymers . It reacts violently with water, liberating toxic gas .Physical And Chemical Properties Analysis

Chloro(chloromethyl)dimethylsilane is a clear to straw liquid . It has a refractive index of 1.437 (lit.) , a boiling point of 114 °C/752 mmHg (lit.) , and a density of 1.086 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Reactions with Metals

Chloro(chloromethyl)dimethylsilane has been used in attempts to synthesize 1,1-dimethylsilicocyclopropane by reacting with metals like zinc and magnesium, highlighting its potential in organometallic synthesis (Roberts & Dev, 1951).

Structural Studies

Its derivatives have been synthesized and structurally analyzed using X-ray crystallography, providing insights into molecular structures involving pentacoordinated silicon atoms (Macharashvili et al., 1988).

Chemical Synthesis

It's used in the formation of new silacyclanes, as seen in the reaction with N,N'-Bis(trimethylsilyl)-N-methyl-N'-arylureas (Pudovik et al., 2004).

Chelation Reactions

The compound participates in regioselective chelation reactions, as observed in the synthesis of chlorosilane with a five-membered C,O-chelate ring (Bylikin et al., 2015).

Formation of Piperazinones

It aids in the synthesis of 1-organosulfonyl-2-sila-5-piperazinones, highlighting its role in the creation of new types of silacyclanes (Shipov et al., 2013).

Development of N-[chloro(dimethyl)silyl]-N-methylacetamide

Its transsilylation reaction leads to the formation of compounds like N-[chloro(dimethyl)silyl]-N-methylacetamide, showcasing its utility in organosilicon chemistry (Lazareva & Nikonov, 2015).

Synthesis of Tetraorganosilanes

Chloro(chloromethyl)dimethylsilane is crucial in synthesizing tetraorganosilanes, demonstrating its role in the preparation of functional materials (Murakami et al., 2011).

Block Copolymer Synthesis

It is used in block copolymer synthesis via chemoselective stepwise coupling reactions, expanding the limits of conventional polymer synthesis methods (Bellas & Rehahn, 2009).

Safety and Hazards

Chloro(chloromethyl)dimethylsilane is highly flammable and may cause skin and eye irritation . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Chloro(chloromethyl)dimethylsilane (CMDMCS) is primarily used as a building block in the synthesis of various organosilicon materials . Its primary targets are the functional groups of other molecules in the synthesis process, where it can react to form new bonds and structures.

Mode of Action

CMDMCS interacts with its targets through chemical reactions. It is often used as a starting material in the synthesis of polydimethylsiloxane (PDMS), a type of silicone . In this process, CMDMCS reacts with other molecules, forming new bonds and creating a larger, more complex structure.

Biochemical Pathways

The specific biochemical pathways affected by CMDMCS depend on the context of its use. In the synthesis of PDMS, CMDMCS is a key player in the polymerization process, contributing to the formation of the silicone’s backbone .

Pharmacokinetics

It’s important to note that cmdmcs is a volatile compound with a boiling point of 114 °c , which can influence its handling and use in industrial settings.

Result of Action

The result of CMDMCS’s action is the formation of new organosilicon compounds, such as PDMS. These materials have a wide range of applications, from sealants and adhesives to medical devices and cosmetics .

Action Environment

The action of CMDMCS is influenced by environmental factors such as temperature and the presence of moisture. CMDMCS is sensitive to moisture and reacts rapidly with water . Therefore, it must be stored in a cool, well-ventilated place under inert atmosphere . Safety precautions must be taken when handling CMDMCS, as it can cause burns and is classified as a flammable liquid .

Propiedades

IUPAC Name |

chloro-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKVLPYNJQOCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061911 | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Chloro(chloromethyl)dimethylsilane | |

CAS RN |

1719-57-9 | |

| Record name | Chloro(chloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chloro(chloromethyl)dimethylsilane reacts readily with various nucleophiles, including Grignard reagents [], lithium reagents [], and silyl anions [], through nucleophilic substitution. The presence of two leaving groups (chlorine atoms) allows for stepwise or selective reactions depending on the reaction conditions and nucleophile used. For instance, reactions with Grignard reagents in the presence of Dichloro(N,N,N′N′-tetramethylethylenediamine)zinc can selectively substitute the chlorine atom attached to the silicon [].

A: Chloro(chloromethyl)dimethylsilane acts as a key building block in synthesizing well-defined polymers []. It can be used to introduce functional groups, enabling the creation of block copolymers, triblock terpolymers, and even more complex structures through chemoselective stepwise coupling reactions with living polymers [].

A: Yes, Chloro(chloromethyl)dimethylsilane plays a significant role in synthesizing various heterocyclic compounds. For example, it can react with O-trimethylsilylated hydrazides containing Schiff-base derivatives to form five or six-membered chelate rings containing pentacoordinate silicon [].

A: Yes, regioselectivity is a key feature of Chloro(chloromethyl)dimethylsilane's reactivity. Depending on the substrate and reaction conditions, it can undergo either intramolecular or intermolecular reactions, leading to different product outcomes. For instance, in reactions with N-trimethylsilyl-N-acetylglycine N’,N’-dimethylamide, Chloro(chloromethyl)dimethylsilane selectively forms a five-membered chelate ring [].

ANone: The molecular formula is C3H8Cl2Si, and the molecular weight is 143.09 g/mol.

ANone: Chloro(chloromethyl)dimethylsilane has a tetrahedral silicon center. Two methyl groups and one chlorine atom are directly bonded to the silicon. The fourth substituent is a chloromethyl group (-CH2Cl), which provides a second reactive site for further transformations.

ANone: While the provided abstracts don't offer specific spectroscopic data, it's important to note that NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H NMR and 29Si NMR, would be crucial for structural characterization. Additionally, IR (Infrared) spectroscopy could provide insights into the presence of specific functional groups.

A: The use of Chloro(chloromethyl)dimethylsilane in synthesizing porphyrin-end-functionalized polycyclohexane highlights its potential in developing advanced materials []. These materials hold promise in diverse applications, including optoelectronics, sensing, and catalysis.

ANone: Chloro(chloromethyl)dimethylsilane should be handled with caution as it is moisture-sensitive and potentially corrosive. It is essential to consult the material safety data sheet (MSDS) for detailed safety information and appropriate handling procedures.

ANone: As with many chemical reagents, proper waste disposal is crucial to minimize environmental impact. Research on the specific environmental fate and potential toxicity of Chloro(chloromethyl)dimethylsilane would be beneficial to guide responsible use and disposal practices.

ANone: Although not explicitly mentioned in the provided abstracts, the reactivity of Chloro(chloromethyl)dimethylsilane with hydroxyl groups suggests its potential use as a protecting group in organic synthesis. Further research would be needed to explore this application in detail.

A: Yes, Chloro(chloromethyl)dimethylsilane is used in preparing tridentate ligand precursors for vanadium and niobium complexes []. These complexes are relevant in coordination chemistry and catalysis.

A: Its versatility in forming various bond types, including C-Si, O-Si, and N-Si bonds, makes it a valuable reagent []. Additionally, the potential for regioselective reactions enhances its utility in constructing complex molecules.

A: Aside from the reactions mentioned previously, Chloro(chloromethyl)dimethylsilane is employed in the N-methylation of Pyrimidone [], transsilylation of O-trimethylsilyl derivatives of α-dimethylaminoketones [], and the synthesis of acetylenic [Chloro(iodo)methyl]silanes and 2-Sulfanylbenzothiazoles [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)